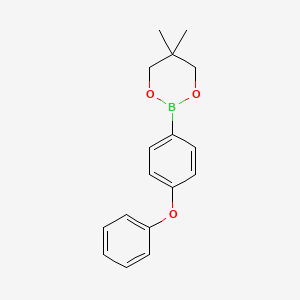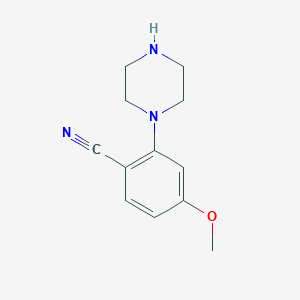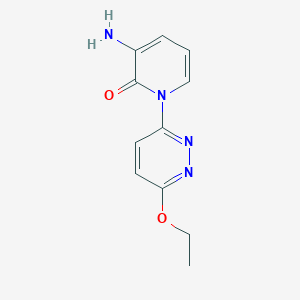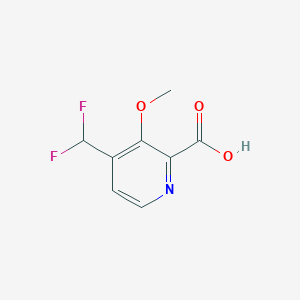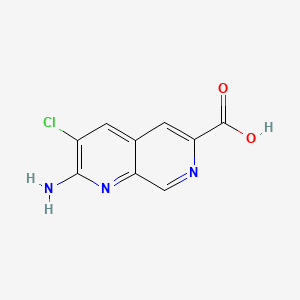
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings, which are substituted with amino, chloro, and carboxylic acid groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the desired naphthyridine derivative as a yellowish solid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cellular processes such as DNA replication or protein synthesis, which is crucial for its antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
1,5-Naphthyridine Derivatives: These compounds share a similar fused pyridine ring structure but differ in their substitution patterns.
1,6-Naphthyridine Derivatives: These compounds have a different arrangement of nitrogen atoms in the fused rings.
1,8-Naphthyridine Derivatives: These compounds are known for their diverse biological activities and are used in various applications.
Uniqueness: 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and carboxylic acid groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C9H6ClN3O2 |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-5-1-4-2-6(9(14)15)12-3-7(4)13-8(5)11/h1-3H,(H2,11,13)(H,14,15) |
Clave InChI |
JOYZZXVBJGKJRR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=CC2=NC(=C1Cl)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


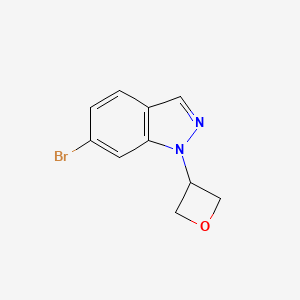
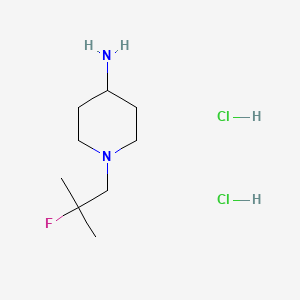
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
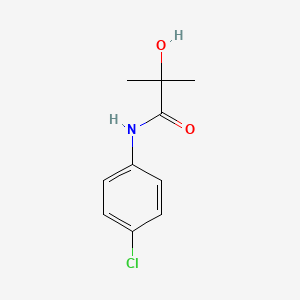
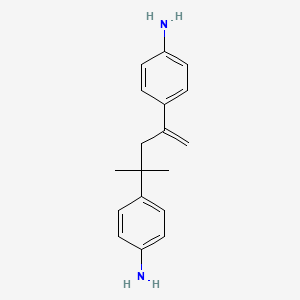
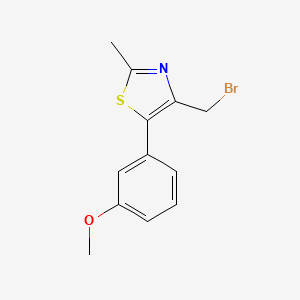
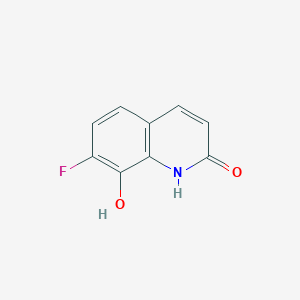
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
